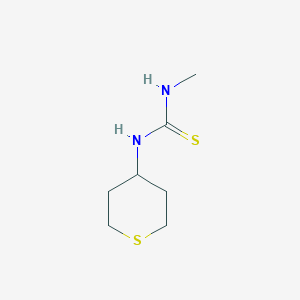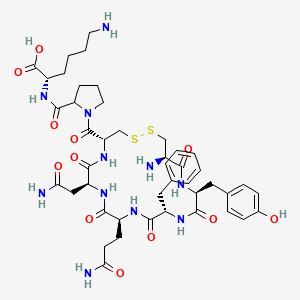
Formamide, N-(1-ethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1-ethoxyethyl)- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (HCONH2) attached to an ethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamide, N-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of ethyl formate with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of Formamide, N-(1-ethoxyethyl)- often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The formamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formamide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted formamides
Wissenschaftliche Forschungsanwendungen
Formamide, N-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: This compound is used in the study of RNA metabolism and as a stabilizer for nucleic acids in gel electrophoresis.
Industry: Formamide, N-(1-ethoxyethyl)- is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which Formamide, N-(1-ethoxyethyl)- exerts its effects involves the interaction with nucleophilic sites in biological molecules. It can destabilize non-covalent bonds, leading to the relaxation of RNA secondary structures and RNA-protein interactions. This property makes it useful in the study of RNA metabolism and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: The parent compound, which is simpler in structure and widely used as a solvent and reagent.
Dimethylformamide: A derivative with two methyl groups, commonly used as a solvent in organic synthesis.
N,N-Dimethylformamide: Another derivative with two methyl groups attached to the nitrogen atom, used as a solvent and reagent.
Uniqueness
Formamide, N-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts different chemical properties compared to its simpler counterparts. This structural difference can influence its reactivity and applications, making it a valuable compound in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
38591-95-6 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
N-(1-ethoxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |
InChI-Schlüssel |
SCIZUMQARSPVKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


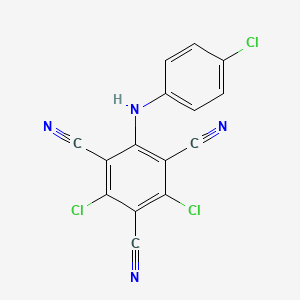
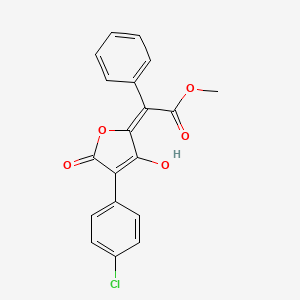
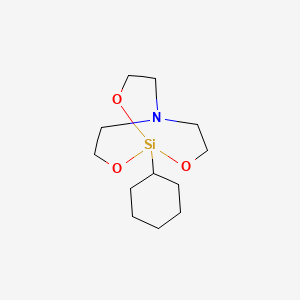
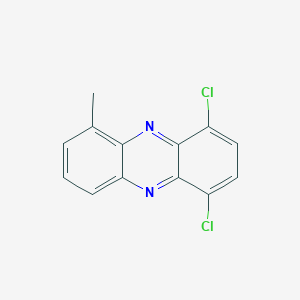

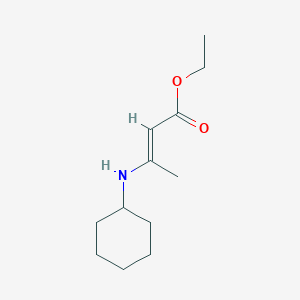

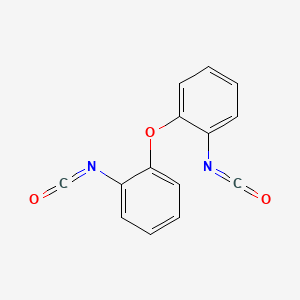
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)



